![molecular formula C18H20N6O3S2 B2918589 Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 868966-37-4](/img/structure/B2918589.png)
Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound. With its roots in synthetic organic chemistry, this compound exhibits multiple functional groups, including an ethyl ester, triazolopyridazine, thiophene, and piperazine.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets, including enzymes and receptors involved in these pathways.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core, a hybrid nucleus made by fusion of two pharmaceutically active moieties, ie, triazole and thiadiazine, can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ activity.
Biochemical Pathways
These could include pathways involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.
Result of Action
These could include inhibition of cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Initial synthesis involves the coupling of thiophen-2-yl triazolopyridazine and ethyl piperazine.
Reaction Conditions: : This reaction usually requires a dehydrating agent like EDCI or DCC and a base such as DIPEA or TEA. Solvents like DMF or DMSO help in ensuring the solubility of reactants.
Steps: : The synthesis of the compound requires multi-step reactions, including nucleophilic substitution and esterification.
Industrial Production Methods
On an industrial scale, this compound is synthesized using batch reactors. Efficient mixing and precise temperature control are critical to achieving high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Involves the transformation of the thiophene ring under mild oxidizing agents.
Reduction: : The piperazine carboxylate group can be selectively reduced to the corresponding alcohol under catalytic hydrogenation.
Substitution: : Various positions on the triazolopyridazine and thiophene rings are susceptible to electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, H₂O₂
Reducing Agents: : NaBH₄, H₂/Pd
Substitution Conditions: : Using halogenating agents like NBS in the presence of light or heat.
Major Products Formed
Oxidation: : Formation of sulfoxide or sulfone derivatives.
Reduction: : Conversion to alcohol derivatives.
Substitution: : Halogenated or alkylated triazolopyridazine and thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in complex catalysis for organic transformations.
Material Science: : Incorporated into polymer backbones to enhance electronic properties.
Biology
Pharmacology: : Investigated for its potential as an anti-inflammatory and anti-cancer agent due to its ability to interfere with specific biological pathways.
Biochemical Research: : Used as a probe to study protein-ligand interactions.
Medicine
Drug Development: : Explored for its potential to act as a drug candidate targeting specific receptors.
Diagnostic Tools: : Utilized in designing assays for detecting biological molecules.
Industry
Agrochemicals: : Studied for its use in developing novel pesticides.
Textile Industry: : Used in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Unique Aspects
Compared to similar compounds, Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate exhibits a distinct combination of triazolopyridazine and thiophene, providing unique electronic and steric properties.
List of Similar Compounds
Ethyl 4-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
Ethyl 4-(2-((3-(benzothiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
Ethyl 4-(2-((3-(thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate
This should give you a good foundation of understanding this compound and its applications. Anything more specific you'd like to dive into?
Properties
IUPAC Name |
ethyl 4-[2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3S2/c1-2-27-18(26)23-9-7-22(8-10-23)16(25)12-29-15-6-5-14-19-20-17(24(14)21-15)13-4-3-11-28-13/h3-6,11H,2,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRAQJRXBUNXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
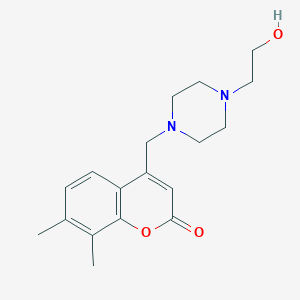
![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2918508.png)
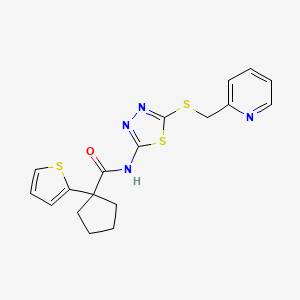
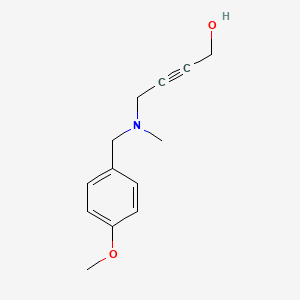
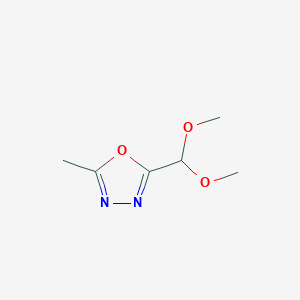
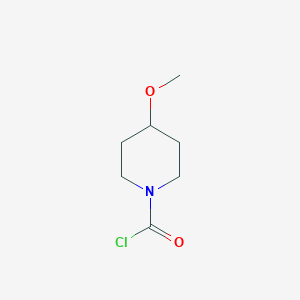
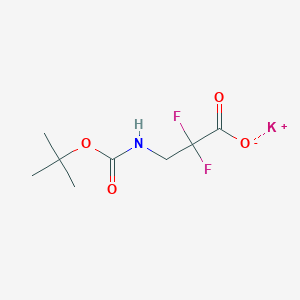
![4-[2-(Pyridin-3-yl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2918519.png)
![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2918521.png)
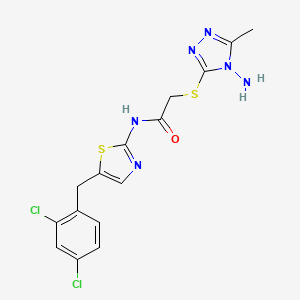
![N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2918523.png)
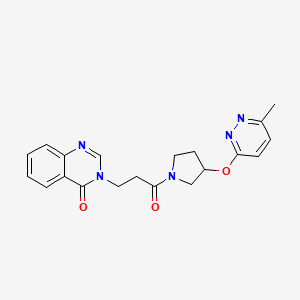
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2918527.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2918529.png)
